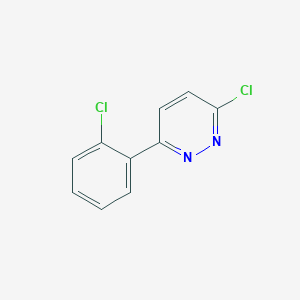
3-Chloro-6-(2-chlorophenyl)pyridazine
説明
“3-Chloro-6-(2-chlorophenyl)pyridazine” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular formula of “3-Chloro-6-(2-chlorophenyl)pyridazine” is C10H6Cl2N2 . The molecular weight is 225.08 . The InChI key is UTCVANDFQGNDKQ-UHFFFAOYAG .科学的研究の応用
-
Pharmacological Activities
- Field : Medicinal Chemistry
- Application : Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Methods : The specific methods of application or experimental procedures would depend on the specific pharmacological activity being studied. Generally, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results or outcomes would also depend on the specific pharmacological activity being studied. For example, a pyridazine derivative might be found to inhibit a particular enzyme or to kill a certain type of cancer cell .
-
Agrochemical Applications
- Field : Agricultural Science
- Application : Many pyridazine derivatives are known to possess bioactivities often employed as plant virucides, fungicides, insecticides, herbicides and are used as plant growth regulators and crop protection agents .
- Methods : These compounds would be synthesized and then tested in the field for their effectiveness at protecting crops from pests or diseases .
- Results : The results would depend on the specific agrochemical application. For example, a pyridazine derivative might be found to be effective at killing a certain type of insect or preventing a certain disease in crops .
-
Anticholinestrase Inhibitors
- Field : Neurology
- Application : Certain pyridazine derivatives have been tested for acetyl cholinesterase inhibitor activity . This is particularly relevant in the context of diseases like Alzheimer’s, where there is a deficiency of acetylcholine in certain areas of the brain .
- Methods : The compounds are synthesized and then tested in vitro for their ability to inhibit acetyl cholinesterase .
- Results : Some compounds, such as 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine, showed significant inhibition towards human acetyl cholinesterase .
-
Antifungal Activities
- Field : Mycology
- Application : Some pyridazine derivatives have shown good antifungal activities . They have been used as fungicides .
- Methods : These compounds are synthesized and then tested in vitro for their antifungal activity .
- Results : The results would depend on the specific fungus being targeted. For example, certain derivatives have shown effectiveness against fungi like P. oryzae, B. cinerea, and E. graminis .
-
Antitumor Agents
- Field : Oncology
- Application : Some pyridazine derivatives have been found to possess antitumor properties . They have been used as antitumor agents .
- Methods : These compounds are synthesized and then tested in vitro for their antitumor activity .
- Results : The results would depend on the specific tumor being targeted. For example, certain derivatives have shown effectiveness against specific types of cancer cells .
-
Anti-inflammatory Agents
- Field : Immunology
- Application : Pyridazine derivatives have been used as anti-inflammatory agents . They have shown potential in reducing inflammation .
- Methods : These compounds are synthesized and then tested in vitro for their anti-inflammatory activity .
- Results : The results would depend on the specific inflammatory condition being targeted. For example, certain derivatives have shown effectiveness in reducing inflammation in specific conditions .
Safety And Hazards
特性
IUPAC Name |
3-chloro-6-(2-chlorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCVANDFQGNDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498760 | |
| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-chlorophenyl)pyridazine | |
CAS RN |
66549-15-3 | |
| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



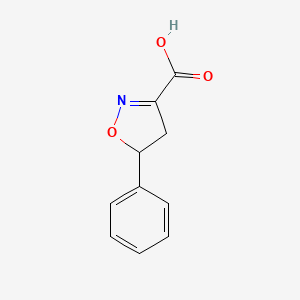
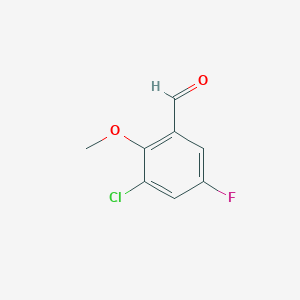
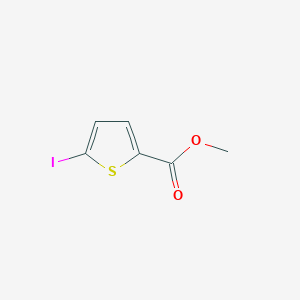
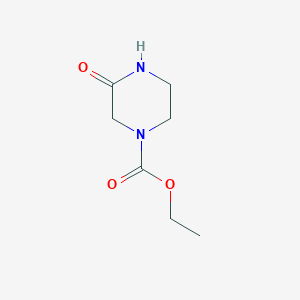
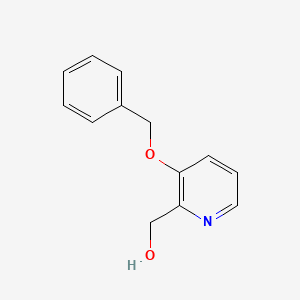
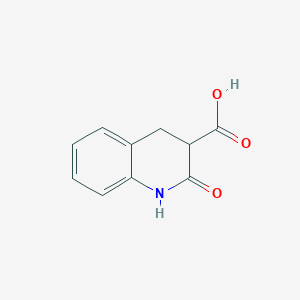
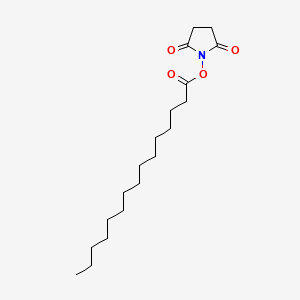
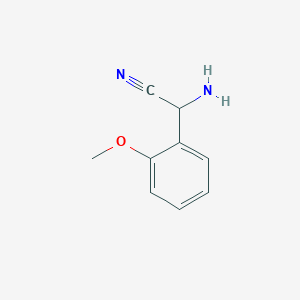
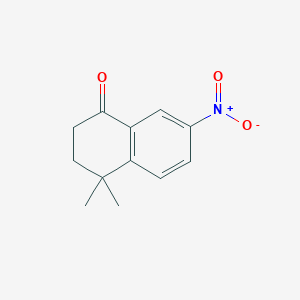
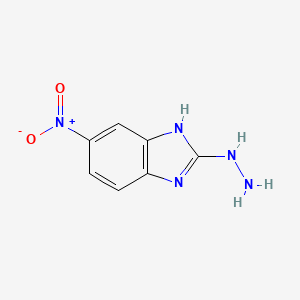
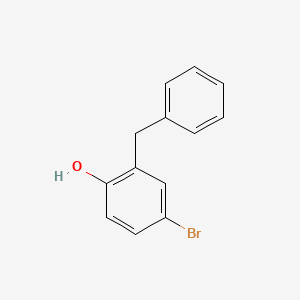
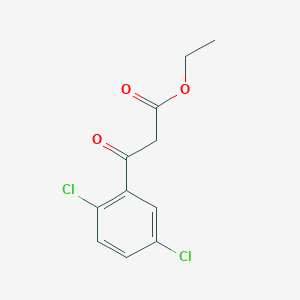
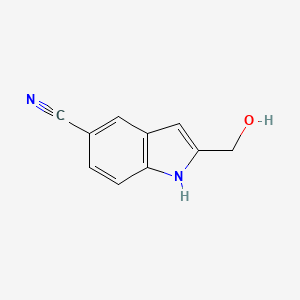
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)